molecular formula C20H21NO6 B11160870 N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline

N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline

Cat. No.: B11160870
M. Wt: 371.4 g/mol
InChI Key: QTXCTUGCCUYHGW-UHFFFAOYSA-N
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Description

N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline is a structurally complex compound featuring a furochromen core fused with an acetylated norvaline moiety. The furochromen scaffold (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromene) is characterized by a benzopyran ring system fused to a furan ring, with methyl and oxo substituents at positions 3, 5, and 6. The norvaline conjugation likely modifies these parameters, introducing nitrogen and altering polarity.

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

2-[[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]pentanoic acid

InChI

InChI=1S/C20H21NO6/c1-4-5-15(19(23)24)21-18(22)7-14-11(3)13-6-12-10(2)9-26-16(12)8-17(13)27-20(14)25/h6,8-9,15H,4-5,7H2,1-3H3,(H,21,22)(H,23,24)

InChI Key

QTXCTUGCCUYHGW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C3C(=C2)C(=CO3)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline typically involves the condensation of 3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetic acid with norvaline. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives .

Scientific Research Applications

N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound shares structural homology with prenylated flavonoids and furochromen derivatives. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups/Substituents Key Features
N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline Not fully defined* ~450 (estimated) Furochromen core, acetyl, norvaline Amino acid conjugation enhances polarity
(E)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-hydroxyphenylprop-2-en-1-one C20H20O4 324.4 Prenyl, hydroxyl, enone Antioxidant, anti-Aβ42 aggregation
Neobavaisoflavone C20H18O4 322.4 Prenyl, hydroxyl, chromen-4-one Estrogenic activity, neuroprotective
MFCMP ( compound) C23H17N3O5 415.4 Methoxy, cyano, pyridine, furochromen Photosensitive, optoelectronic applications

*Note: Exact molecular formula for the target compound requires further experimental validation. Estimates are based on structural analogs in –3.

Key Structural Differences :

  • Prenylation vs. Amino Acid Conjugation: Compounds like Neobavaisoflavone (C20H18O4) feature prenyl groups linked to phenolic rings, enhancing lipophilicity and membrane permeability.
  • Electron-Withdrawing Groups: MFCMP () includes a cyano group and methoxy substituents, which stabilize π-conjugation and enhance photosensitivity. The target compound’s acetyl group may instead modulate electron density for specific receptor binding .
Research Findings and Methodologies

Methodological Overlaps and Divergences :

  • Quantum Mechanics (QM): Both prenylated flavonoids () and MFCMP () were analyzed using density functional theory (DFT) to optimize geometries and predict electronic properties. The target compound would benefit from similar QM studies to map charge distribution and reactive sites.
  • Molecular Docking: Studies on Aβ42 interactions () utilized AutoDock Vina, identifying hydrogen bonds between prenyl groups and Lys28 residues. The acetyl-norvaline group might form salt bridges with charged residues (e.g., Asp23), altering binding kinetics .

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